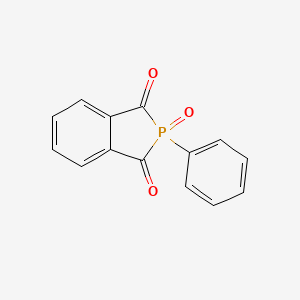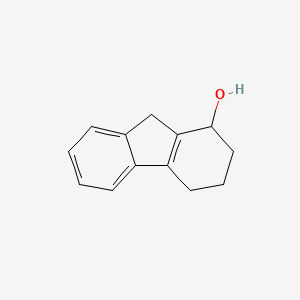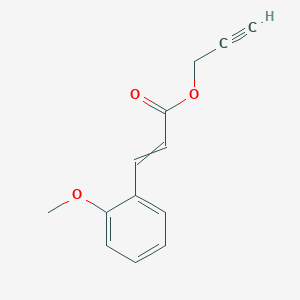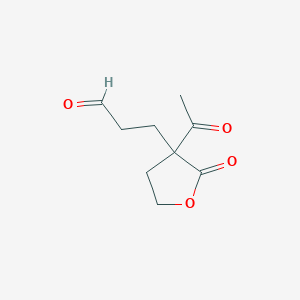![molecular formula C21H30O2 B14304709 4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one CAS No. 113480-03-8](/img/structure/B14304709.png)
4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Butoxy-4-pentyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is an organic compound with a complex structure that includes a biphenyl core, a butoxy group, and a pentyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Butoxy-4-pentyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a biphenyl derivative with a butoxy group, followed by the introduction of a pentyl chain. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as catalytic hydrogenation and high-pressure reactions can enhance the efficiency and scalability of the synthesis. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
化学反応の分析
Types of Reactions
4’-Butoxy-4-pentyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The butoxy and pentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
4’-Butoxy-4-pentyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism by which 4’-Butoxy-4-pentyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the context of its application, whether in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
4’-Pentyl-4-biphenyl carbonitrile: A related compound with a similar biphenyl core but different functional groups.
4’-Propoxy-biphenyl-4-carbonitrile: Another similar compound with a propoxy group instead of a butoxy group.
4’-Pentyl-biphenyl-4-carboxylic acid: A compound with a carboxylic acid group, offering different chemical properties.
Uniqueness
4’-Butoxy-4-pentyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its butoxy and pentyl groups provide a balance of hydrophobic and hydrophilic properties, making it versatile for various research and industrial uses.
特性
CAS番号 |
113480-03-8 |
|---|---|
分子式 |
C21H30O2 |
分子量 |
314.5 g/mol |
IUPAC名 |
3-(4-butoxyphenyl)-6-pentylcyclohex-2-en-1-one |
InChI |
InChI=1S/C21H30O2/c1-3-5-7-8-18-9-10-19(16-21(18)22)17-11-13-20(14-12-17)23-15-6-4-2/h11-14,16,18H,3-10,15H2,1-2H3 |
InChIキー |
LAYTWXKZWWRXOA-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CCC(=CC1=O)C2=CC=C(C=C2)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)

![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)

![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)





![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
